Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate typically involves the esterification of the corresponding amino acid with methanol in the presence of a suitable catalyst. One common method involves the reaction of the amino acid with methanol and trimethylchlorosilane at room temperature, which results in the formation of the methyl ester . The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the free amine after Boc deprotection.
Scientific Research Applications
Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This property makes it valuable in multi-step organic synthesis, where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- tert-Butyl 4-ethynylbenzylcarbamate
- tert-Butyl 2-aminobenzylcarbamate
Uniqueness
Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate is unique due to its specific structure, which includes both a hydroxyl group and a Boc-protected amine. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and research.
Properties
Molecular Formula |
C10H19NO5 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14) |
InChI Key |
QADKCSNOHBWQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)O |
Origin of Product |
United States |
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